methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate
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Overview
Description
methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a benzoate ester, and a (Z)-configuration double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate typically involves a multi-step process. One common method includes the condensation of p-tolylthioamide with methyl 4-formylbenzoate in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted products.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the aromatic ring structure but differs in functional groups and overall reactivity.
Uniqueness
methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate is unique due to its combination of a thiazole ring, benzoate ester, and (Z)-configuration double bond. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-12-3-7-14(8-4-12)18-20-17(21)16(24-18)11-13-5-9-15(10-6-13)19(22)23-2/h3-11H,1-2H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNFANHCDTUAJ-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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